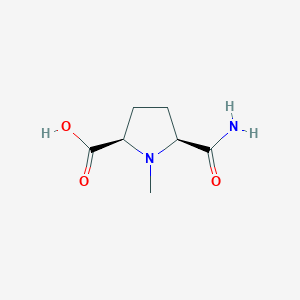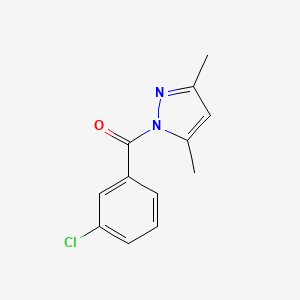
5-(2-Hydroxyethyl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxyethyl)-2-methoxyphenol: is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyethyl group and a methoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methoxyphenol attacks the ethylene oxide, resulting in the formation of the hydroxyethyl group.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions:
Oxidation: 5-(2-Hydroxyethyl)-2-methoxyphenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
科学研究应用
Chemistry: 5-(2-Hydroxyethyl)-2-methoxyphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.
Medicine: The compound is investigated for its potential therapeutic applications. Its antioxidant properties make it a candidate for the development of drugs aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can also be used as an intermediate in the synthesis of dyes and other chemical products.
作用机制
The mechanism of action of 5-(2-Hydroxyethyl)-2-methoxyphenol primarily involves its antioxidant activity. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This activity is mediated through its phenolic hydroxyl group, which can undergo redox reactions to scavenge reactive oxygen species (ROS).
相似化合物的比较
2-Methoxyphenol (Guaiacol): Similar structure but lacks the hydroxyethyl group.
4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol): Contains a methoxy and hydroxyl group but differs in the position of the substituents.
2-Hydroxyethyl methacrylate (HEMA): Contains a hydroxyethyl group but is a methacrylate ester rather than a phenol.
Uniqueness: 5-(2-Hydroxyethyl)-2-methoxyphenol is unique due to the presence of both a hydroxyethyl and a methoxy group on the phenolic ring. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
属性
IUPAC Name |
5-(2-hydroxyethyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,10-11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUFZEKAOXNVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50602-41-0 |
Source


|
| Record name | 5-(2-hydroxyethyl)-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2725138.png)

![6-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2725140.png)
![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate](/img/structure/B2725141.png)
![{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE](/img/structure/B2725144.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)
![2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2725148.png)


![5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B2725153.png)
![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2725155.png)
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide](/img/structure/B2725157.png)
![4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2725158.png)
![N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2725159.png)
